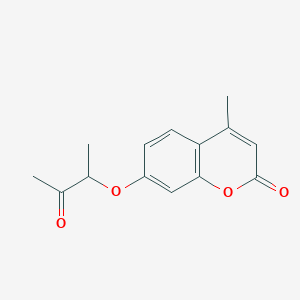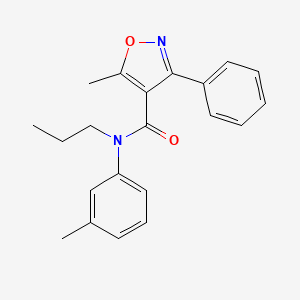
N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is a complex organic compound that features both aromatic and purine moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Moiety: Starting from xanthine, a series of methylation and acylation reactions can introduce the necessary substituents.
Attachment of the Aromatic Ring: The aromatic ring with an acetyl group can be synthesized separately and then coupled with the purine derivative through amide bond formation.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the purine moiety.
Reduction: Reduction reactions could target the carbonyl groups in the acetyl or purine structures.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic ring or purine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with purine moieties are often investigated for their potential as enzyme inhibitors or signaling molecules.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with purine structures can interact with enzymes or receptors involved in cellular signaling pathways. The acetylphenyl group might enhance binding affinity or specificity.
類似化合物との比較
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other purine derivatives.
特性
分子式 |
C18H19N5O4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide |
InChI |
InChI=1S/C18H19N5O4/c1-11(24)12-4-6-13(7-5-12)20-14(25)8-9-23-10-19-16-15(23)17(26)22(3)18(27)21(16)2/h4-7,10H,8-9H2,1-3H3,(H,20,25) |
InChIキー |
XPNGTMRHVOCHAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14958103.png)
![3-(4-chlorophenyl)-4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid](/img/structure/B14958104.png)
![methyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14958108.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958116.png)

![2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide](/img/structure/B14958128.png)
![3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14958131.png)

![7,8-bis[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14958141.png)

![6-oxo-6H-benzo[c]chromen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958149.png)
![8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958155.png)
![N,N-diethyl-2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B14958161.png)
![(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B14958174.png)
